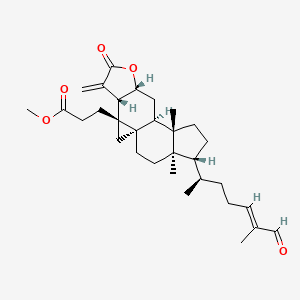

Coronalolide methyl este

Description

Overview of Triterpenoids and Seco-Cycloartanes in Medicinal Chemistry Research

Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene (B77637). semanticscholar.org They exhibit a vast array of chemical structures, including acyclic, monocyclic, bicyclic, tetracyclic, and pentacyclic skeletons. semanticscholar.org Many triterpenoids have demonstrated significant pharmacological potential, including anti-inflammatory, antioxidant, antiviral, and cytotoxic activities, making them a fertile ground for drug discovery. semanticscholar.org

A notable subgroup of triterpenoids is the cycloartanes, characterized by a cyclopropane (B1198618) ring incorporated into their steroidal backbone. researchgate.net Further structural modification of cycloartanes can lead to the formation of seco-cycloartanes, where one of the rings of the cycloartane (B1207475) skeleton has undergone cleavage. nih.govcapes.gov.br These structural modifications often result in unique biological properties. The Aglaia genus, belonging to the Meliaceae family, is a rich source of diverse triterpenoids, including cycloartanes and seco-dammaranes. semanticscholar.orgnih.gov

Historical Perspective on the Discovery and Initial Characterization of Coronalolide (B1631042) Methyl Ester

Coronalolide methyl ester was first isolated from the leaves and/or stems of Gardenia coronaria. chemfaces.comresearchgate.net Its discovery, along with related compounds like coronalolide and coronalolic acid, revealed a rare ring-A seco-cycloartane carbon skeleton. chemfaces.comresearchgate.net The structural elucidation of these novel compounds was accomplished through extensive spectroscopic analysis, molecular modeling, and, crucially, X-ray crystallography performed on coronalolide methyl ester. chemfaces.comresearchgate.net Subsequently, coronalolide methyl ester has also been identified in other plant species, including Gardenia sootepensis and Gardenia tubifera. biocrick.comchemfaces.comnih.gov

Significance of Coronalolide Methyl Ester as a Bioactive Natural Product

The significance of coronalolide methyl ester lies in its demonstrated biological activities. Research has shown that it possesses both cytotoxic and anti-HIV properties. biocrick.comchemfaces.com It has exhibited broad cytotoxic activity against a panel of human cancer cell lines. biocrick.comchemfaces.com Specifically, it has shown moderate cytotoxicity against KATO-3 (gastric carcinoma), SW-620 (colorectal adenocarcinoma), and Hep-G2 (hepatocellular carcinoma) cells. medchemexpress.commedchemexpress.com Furthermore, coronalolide methyl ester has displayed significant anti-HIV activities in assays targeting the HIV-1 reverse transcriptase (RT) enzyme. biocrick.comchemfaces.com

Current Research Landscape and Gaps in Coronalolide Methyl Ester Studies

The current research on coronalolide methyl ester has primarily focused on its isolation, structural characterization, and preliminary evaluation of its biological activities. While its cytotoxic and anti-HIV potential has been established, the precise mechanisms of action remain largely unexplored. biosynth.com There is a need for more in-depth studies to understand how coronalolide methyl ester exerts its cytotoxic effects on cancer cells and inhibits HIV-1 RT. Furthermore, the total synthesis of this complex natural product presents a significant challenge and an area for future investigation. nih.gov Semi-synthetic modifications of the coronalolide scaffold could also lead to the development of analogs with improved potency and selectivity. grafiati.com

Scope and Objectives for Advanced Research on Coronalolide Methyl Ester

Future research on coronalolide methyl ester should aim to address the existing gaps in knowledge. Key objectives for advanced studies include:

Mechanistic Studies: Elucidating the detailed molecular mechanisms underlying the cytotoxic and anti-HIV activities of coronalolide methyl ester. This could involve identifying specific cellular targets and signaling pathways affected by the compound.

Total Synthesis: Developing an efficient and stereoselective total synthesis of coronalolide methyl ester. This would not only confirm its absolute stereochemistry but also provide access to larger quantities of the compound for further biological evaluation and the synthesis of novel analogs.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of coronalolide methyl ester analogs through semi-synthesis or total synthesis to investigate the structure-activity relationships. This will help in identifying the key structural features responsible for its biological activities and in designing more potent and selective compounds.

Expanded Biological Profiling: Evaluating the therapeutic potential of coronalolide methyl ester in a broader range of disease models, including other types of cancer and viral infections.

Table 1: Chemical and Biological Properties of Coronalolide Methyl Ester

| Property | Value |

| CAS Number | 268214-50-2 nih.gov |

| Molecular Formula | C31H44O5 nih.gov |

| Molecular Weight | 496.7 g/mol nih.gov |

| Natural Sources | Gardenia coronaria, Gardenia sootepensis, Gardenia tubifera biocrick.comchemfaces.comnih.gov |

| Bioactivity | Cytotoxic against human cancer cell lines (KATO-3, SW-620, Hep-G2, P-388, BCA-1) medchemexpress.comchemfaces.commedchemexpress.comresearchgate.net |

| Anti-HIV-1 activity (inhibition of reverse transcriptase) biocrick.comchemfaces.com |

Table 2: Cytotoxic Activity of Coronalolide Methyl Ester against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KATO-3 | Gastric Carcinoma | 8.64 medchemexpress.commedchemexpress.com |

| SW-620 | Colorectal Adenocarcinoma | 6.19 medchemexpress.commedchemexpress.com |

| Hep-G2 | Hepatocellular Carcinoma | 6.8 medchemexpress.commedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O5/c1-19(17-32)8-7-9-20(2)22-10-12-29(5)24-16-23-26(21(3)27(34)36-23)31(13-11-25(33)35-6)18-30(24,31)15-14-28(22,29)4/h8,17,20,22-24,26H,3,7,9-16,18H2,1-2,4-6H3/b19-8+/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFAZZFTBDKRJL-PXERRMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation Methodologies, and Structural Relationships of Coronalolide Methyl Ester

Plant Sources and Geographical Distribution of Coronalolide (B1631042) Methyl Ester

The natural occurrence of Coronalolide methyl ester has been documented in at least two species of the Gardenia genus, which belongs to the Rubiaceae family.

Gardenia coronaria as a Primary Source of Coronalolide Methyl Ester

Gardenia coronaria is a significant botanical source of Coronalolide methyl ester. nih.govresearchgate.net This small to medium-sized deciduous tree is found in parts of Asia. nih.gov Phytochemical studies of the leaves of Gardenia coronaria have confirmed the presence of Coronalolide methyl ester alongside other related triterpenoids such as coronalolide, coronalolic acid, and ethyl coronalolate. nih.govresearchgate.net The geographical distribution of Gardenia coronaria extends from Northeast India to Peninsula Malaysia.

Isolation of Coronalolide Methyl Ester from Gardenia tubifera

Coronalolide methyl ester has also been successfully isolated from the leaves and twigs of Gardenia tubifera. This finding establishes G. tubifera as another key natural source of this compound. The isolation from this species was part of a broader phytochemical investigation that also led to the identification of other structurally related cycloartane (B1207475) triterpenes.

Other Related Botanical Origins Implicated in Coronalolide Methyl Ester Research

While Gardenia coronaria and Gardenia tubifera are confirmed sources, research into other Gardenia species has revealed a rich diversity of structurally similar seco-cycloartane triterpenes. For instance, novel 3,4-seco-cycloartanes have been isolated from Gardenia aubryi and Gardenia sootepensis. nih.govnih.govfigshare.com These findings suggest that other members of the Gardenia genus could potentially be sources of Coronalolide methyl ester or its close structural analogs, warranting further phytochemical exploration within this genus.

Advanced Isolation and Purification Techniques for Coronalolide Methyl Ester

The isolation and purification of Coronalolide methyl ester from its natural sources rely on various chromatographic and extraction methodologies.

Chromatographic Methodologies for Coronalolide Methyl Ester Extraction and Separation

The initial step in isolating Coronalolide methyl ester typically involves the preparation of a methanolic extract from the plant material, such as the leaves of Gardenia coronaria. nih.govresearchgate.net This crude extract, containing a mixture of phytochemicals, is then subjected to various chromatographic techniques to separate the constituent compounds.

Adsorption column chromatography is a fundamental and widely used method for the fractionation of terpenoids. researchgate.net For the separation of non-polar and medium-polar compounds like triterpenes, silica (B1680970) gel is the most extensively used adsorbent. researchgate.net The separation of individual compounds is achieved by eluting the column with a gradient of solvents with increasing polarity.

While a specific, detailed protocol for Coronalolide methyl ester is not extensively published, the isolation of other seco-cycloartane triterpenes from Gardenia species has been documented. For example, the isolation of new 3,4-seco-cycloartane triterpenes from the ethyl acetate (B1210297) extract of the leaves and twigs of Gardenia sootepensis was achieved using a combination of 1D and 2D nuclear magnetic resonance (NMR) analysis, high-resolution mass spectrometry (HR-MS), infrared (IR), and ultraviolet (UV) spectroscopy for structural elucidation. nih.gov It is highly probable that a similar multi-step chromatographic approach, likely involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC), is employed for the purification of Coronalolide methyl ester to a high degree of purity. Two-dimensional HPLC has also been effectively used for the separation of other classes of compounds from Gardenia species, demonstrating the utility of advanced chromatographic techniques in this context. nih.gov

Optimization of Isolation Protocols for Enhanced Yields of Coronalolide Methyl Ester

The optimization of extraction and isolation protocols is crucial for maximizing the yield of Coronalolide methyl ester. General strategies for enhancing the extraction of triterpenoids from plant materials can be applied. These include adjusting the solvent system, temperature, and extraction time. For instance, the use of aqueous methanol (B129727) or ethanol (B145695) can facilitate the extraction of more polar triterpenes. researchgate.net

Related Coronalolide Analogues and Their Structural Interrelationships

The structural identity of Coronalolide methyl ester is best understood in the context of its chemical relatives. These compounds share a common seco-cycloartane triterpene skeleton, a class of natural products known for their diverse biological activities. The subtle variations in their functional groups give rise to a family of distinct but interrelated molecules.

Coronalolide

Coronalolide is a foundational analogue in this series. Its structure is characterized by the distinctive seco-cycloartane framework, which is a cycloartane triterpene that has undergone a ring-opening, in this case, a 3,4-seco-cycloartane. These compounds have been isolated from plant species of the genera Aglaia and Gardenia.

Coronalolic Acid

Coronalolic Acid is presumed to be the carboxylic acid precursor to Coronalolide methyl ester. The key structural difference lies in the presence of a carboxylic acid group (-COOH) in Coronalolic Acid, which is esterified to a methyl ester group (-COOCH3) in Coronalolide methyl ester. This relationship is a common one in natural product chemistry, where enzymatic or chemical methylation can occur.

Ethyl Coronalolate Acetate

Ethyl Coronalolate Acetate represents a further modification within this family of compounds. The name suggests two key structural features: an ethyl ester, indicating the reaction of Coronalolic Acid with ethanol, and an acetate group, suggesting the esterification of a hydroxyl group elsewhere on the molecule with acetic acid. The precise location of the acetate group would be a distinguishing feature of this analogue.

Other Seco-Cycloartane Triterpenes Co-isolated with Coronalolide Methyl Ester

Research into the chemical constituents of plants from the Aglaia and Gardenia genera has revealed a rich diversity of seco-cycloartane triterpenes that are often found alongside Coronalolide and its derivatives. For instance, studies on Gardenia sootepensis have led to the isolation of several new 3,4-seco-cycloartanes, termed sootepins. Similarly, various dammarane-type triterpenoids, which can be precursors to seco-dammarane structures, have been extracted from different Aglaia species.

The isolation of these compounds typically involves a multi-step process. Plant material, such as leaves or bark, is first extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. The resulting crude extracts are then subjected to various chromatographic techniques to separate the individual compounds. These methods include vacuum liquid chromatography, column chromatography, and often culminate in high-performance liquid chromatography (HPLC) for final purification. The structures of the isolated compounds are then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and mass spectrometry.

The co-occurrence of these various seco-cycloartane triterpenes suggests a common biosynthetic pathway within these plant species. The structural diversification likely arises from a series of enzymatic modifications of a common precursor, leading to the array of analogues observed.

Biosynthetic Pathways and Precursor Incorporation Studies of Coronalolide Methyl Ester

Proposed Biosynthetic Routes to the Seco-Cycloartane Skeleton of Coronalolide (B1631042) Methyl Ester

The biosynthesis of all triterpenoids, including Coronalolide methyl ester, begins with the cyclization of 2,3-oxidosqualene (B107256). nih.govresearchgate.net This precursor is itself derived from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which synthesizes the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org Two molecules of farnesyl diphosphate (FPP), each a C15 compound, are joined head-to-head to form the C30 hydrocarbon squalene (B77637), which is then epoxidized to 2,3-oxidosqualene by squalene epoxidase. nih.gov

The formation of the distinctive cycloartane (B1207475) skeleton is a pivotal step, catalyzed by the enzyme cycloartenol (B190886) synthase (CAS). This enzyme directs the cyclization of 2,3-oxidosqualene to form cycloartenol, which features a characteristic cyclopropane (B1198618) ring. Cycloartenol serves as the primary precursor for phytosterols (B1254722) in plants and is the branching point for the biosynthesis of a vast array of cycloartane-type triterpenoids. researchgate.net

The "seco" designation in the name indicates that one of the rings of the cycloartane skeleton has been cleaved. The formation of the 3,4-seco-cycloartane structure, as seen in Coronalolide methyl ester, is proposed to occur through oxidative cleavage of the A-ring of a cycloartane precursor. This type of ring cleavage is a known modification in the biosynthesis of other seco-cycloartane triterpenoids isolated from various plant species. nih.govnih.govnih.gov The pathway likely involves a series of oxidative modifications, such as hydroxylations and carbonyl formations, catalyzed by cytochrome P450 monooxygenases, followed by a Baeyer-Villiger-type oxidation or a similar enzymatic mechanism to effect the ring opening between the C-3 and C-4 positions. Subsequent enzymatic modifications, including further oxidations and the final esterification with a methyl group (likely from S-adenosyl methionine), would lead to the final structure of Coronalolide methyl ester.

Table 1: Proposed General Steps in the Biosynthesis of the Seco-Cycloartane Skeleton

| Step | Precursor | Key Intermediate/Product | General Enzyme Class |

| 1 | Acetyl-CoA | 2,3-Oxidosqualene | Various (MVA Pathway, Squalene Synthase, Squalene Epoxidase) |

| 2 | 2,3-Oxidosqualene | Cycloartenol | Oxidosqualene Cyclase (Cycloartenol Synthase) |

| 3 | Cycloartenol | Oxidized Cycloartane Intermediate | Cytochrome P450 Monooxygenases (P450s) |

| 4 | Oxidized Cycloartane | 3,4-seco-cycloartane skeleton | Oxidoreductases (e.g., Baeyer-Villiger monooxygenase-like) |

| 5 | Seco-cycloartane skeleton | Coronalolide | P450s, Dehydrogenases, etc. |

| 6 | Coronalolide | Coronalolide methyl ester | Methyltransferase |

Enzymatic Machinery and Gene Clusters Involved in Coronalolide Methyl Ester Biosynthesis

While the specific enzymes and genes responsible for the biosynthesis of Coronalolide methyl ester have not been characterized, the pathway can be inferred from extensive research on other triterpenoids. researchgate.net The key enzyme families involved are:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step in triterpenoid (B12794562) biosynthesis, the cyclization of 2,3-oxidosqualene. frontiersin.org For Coronalolide methyl ester, a cycloartenol synthase is the foundational enzyme that constructs the core tetracyclic structure with the embedded cyclopropane ring. researchgate.net

Cytochrome P450 Monooxygenases (P450s): This is a vast and versatile superfamily of enzymes responsible for the extensive oxidative modifications (hydroxylations, epoxidations, and rearrangements) of the initial triterpene skeleton. frontiersin.org Multiple P450s are required to perform the sequential oxidations leading to the A-ring cleavage and the installation of other oxygen functionalities on the Coronalolide methyl ester molecule.

Methyltransferases (MTs): The final step, the addition of a methyl group to form the ester, is catalyzed by a methyltransferase. These enzymes typically use S-adenosyl methionine (SAM) as the methyl donor. researchgate.net

In many plants, the genes encoding the enzymes for a specific biosynthetic pathway are organized into biosynthetic gene clusters. frontiersin.org This co-localization facilitates the coordinated regulation and expression of all the necessary enzymes for the production of a particular secondary metabolite. It is plausible that the genes for Coronalolide methyl ester biosynthesis are also located in such a cluster within the genome of the source organism, likely a species from the genus Calophyllum. nih.govnih.gov Identifying and characterizing this gene cluster would be a definitive step towards elucidating the complete biosynthetic pathway.

Isotopic Labeling and Precursor Feeding Experiments for Elucidating Coronalolide Methyl Ester Pathway Intermediates

Isotopic labeling is a powerful technique used to trace the path of atoms through a biosynthetic pathway. wikipedia.orgresearchgate.net By supplying a labeled precursor to the producing organism, researchers can track the incorporation of the label into the final product and identify metabolic intermediates.

For Coronalolide methyl ester, precursor feeding experiments could be designed as follows:

Feeding with Labeled Acetate (B1210297) or Mevalonate: Supplying the organism with ¹³C- or ¹⁴C-labeled acetate or mevalonic acid lactone would confirm the origin of the carbon backbone from the MVA pathway. The position of the labels in the resulting Coronalolide methyl ester, determined by NMR spectroscopy or mass spectrometry, can provide insights into the cyclization and rearrangement mechanisms.

Incorporation of Labeled Squalene: Administering isotopically labeled squalene or 2,3-oxidosqualene can directly probe the cyclization and subsequent oxidative steps. This can help confirm the cycloartane precursor and elucidate the sequence of oxidative modifications.

Use of Labeled Methionine: To confirm the origin of the methyl group in the ester functionality, ¹³C- or ³H-labeled L-methionine can be fed to the organism. Its incorporation would verify the role of a SAM-dependent methyltransferase in the final biosynthetic step.

These experiments, while challenging for slow-growing plant systems, are fundamental for validating proposed biosynthetic pathways and identifying previously unknown intermediates. phcogrev.com

Table 2: Potential Isotopic Labeling Studies for Coronalolide Methyl Ester Biosynthesis

| Labeled Precursor | Isotope | Analytical Method | Information Gained |

| Sodium Acetate | ¹³C, ¹⁴C | NMR, Mass Spectrometry | Confirms MVA pathway origin; folding pattern of squalene |

| Mevalonic Acid Lactone | ¹³C, ²H | NMR, Mass Spectrometry | Confirms MVA pathway; details of cyclization mechanism |

| Squalene | ¹³C, ²H | NMR, Mass Spectrometry | Probes post-squalene steps; cyclization and oxidation |

| L-Methionine | ¹³C, ³H | NMR, Mass Spectrometry | Confirms origin of the ester methyl group |

Regulation and Environmental Factors Influencing Coronalolide Methyl Ester Production in Natural Sources

The production of secondary metabolites like triterpenoids is tightly regulated and often influenced by a variety of internal and external factors. This regulation allows the plant to produce these often metabolically expensive compounds when they are most needed, for example, for defense against herbivores or pathogens. juniperpublishers.com

Genetic Regulation: The expression of biosynthetic genes is controlled by transcription factors, which can be activated or repressed by developmental cues and environmental signals. Elicitors, such as methyl jasmonate (MeJA), are signaling molecules known to induce the production of various terpenoids by upregulating the expression of biosynthetic genes. mdpi.com

Environmental Factors: Abiotic stresses are known to significantly impact the secondary metabolism of plants. maxapress.comd-nb.info Factors such as light intensity, temperature, water availability (drought), soil nutrient composition, and salinity can all influence the accumulation of triterpenoids. juniperpublishers.commdpi.com For instance, studies on Calophyllum brasiliense, a member of the same genus from which related compounds are isolated, have shown that the availability of calcium (Ca²⁺) and potassium (K⁺) in the growth medium directly influences the production of its pharmacologically active compounds. dntb.gov.ua This suggests that mineral nutrition could be a key factor in regulating the biosynthesis of Coronalolide methyl ester in its natural source. Optimizing these environmental and nutritional factors could be a strategy to enhance the yield of the compound from natural or cultivated sources.

Chemical Synthesis and Derivatization Strategies for Coronalolide Methyl Ester

Retrosynthetic Analysis Approaches for the Total Synthesis of Coronalolide (B1631042) Methyl Ester

A thorough search of peer-reviewed chemical literature and scientific databases indicates that the total synthesis of Coronalolide methyl ester has not yet been reported. Consequently, there are no published retrosynthetic analyses for this specific molecule. A hypothetical retrosynthetic analysis would need to address the construction of the complex polycyclic core, including the characteristic cyclopropane (B1198618) ring of the cycloartane (B1207475) family and the seven-membered B-ring resulting from the A-ring cleavage. Key disconnections would likely focus on the strategic formation of the tetracyclic system and the stereocontrolled installation of multiple chiral centers and functional groups.

Key Stereoselective Transformations in the Construction of the Coronalolide Methyl Ester Core Structure

As the total synthesis of Coronalolide methyl ester has not been described in the literature, there are no specific examples of key stereoselective transformations used in the construction of its core structure. The synthesis of such a complex molecule would necessitate a variety of modern stereoselective methods to control the relative and absolute stereochemistry of its numerous stereocenters. Challenges would include the diastereoselective formation of the cyclopropane ring and the controlled installation of substituents on the intricate fused ring system.

Challenges and Innovations in the Total Synthesis of Complex Seco-Cycloartanes, Exemplified by Coronalolide Methyl Ester

The synthesis of complex seco-cycloartanes like Coronalolide methyl ester presents significant synthetic challenges that are inherent to the cycloartane triterpenoid (B12794562) class.

Key Synthetic Hurdles:

Construction of the Polycyclic Core: Assembling the sterically congested tetracyclic core, which includes the signature 9,19-cyclopropane ring, is a primary obstacle.

Stereochemical Control: The dense arrangement of multiple stereocenters requires high levels of stereocontrol throughout the synthetic sequence.

Formation of the Seco-Ring System: The oxidative cleavage of the A-ring to form the seven-membered lactone or related structures found in 3,4-seco-cycloartanes must be achieved with precision, often late in the synthesis on a complex intermediate.

Side-Chain Installation: The attachment and elaboration of the complex side chain with correct stereochemistry and functionality is another major challenge.

While no total synthesis of Coronalolide methyl ester exists to provide specific examples, innovations in the broader field of triterpenoid synthesis—such as advanced cyclization strategies, C-H activation methods, and novel stereoselective reactions—would be essential to overcome these difficulties.

Partial Synthesis and Semi-Synthetic Modifications of Coronalolide Methyl Ester

There are no specific reports in the scientific literature detailing the partial synthesis or semi-synthetic modifications starting from Coronalolide methyl ester. Research on related 3,4-seco-cycloartane triterpenes isolated from Thai Gardenia species has included the evaluation of semi-synthetic analogs, but these modifications were not performed on Coronalolide methyl ester itself. For instance, another natural product from Gardenia coronaria, coronalolic acid, was methylated to yield a different compound, methyl coronalolate acetate (B1210297). This suggests that the functional groups on the seco-cycloartane skeleton are amenable to chemical modification, though such work has not been published for Coronalolide methyl ester.

Biological Activities and Molecular Mechanisms of Action of Coronalolide Methyl Ester

In Vitro Cytotoxic and Antineoplastic Activities of Coronalolide (B1631042) Methyl Ester

Coronalolide methyl ester has demonstrated notable cytotoxic and antineoplastic activities in various in vitro studies. These activities form the basis of its potential as an anticancer agent and have prompted further investigation into its mechanisms of action.

Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines

Research has shown that Coronalolide methyl ester exhibits a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. This indicates its potential to be effective against various types of cancer. The cell lines against which it has shown activity include P-388 (murine leukemia), KB (human oral carcinoma), Col-2 (colon cancer), Lu-1 (lung cancer), KATO-3 (gastric carcinoma), SW-620 (colorectal adenocarcinoma), and Hep-G2 (liver hepatocellular carcinoma).

The potency of its cytotoxic effects is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. While specific IC50 values for Coronalolide methyl ester across all these cell lines are not consistently reported in a single study, related compounds have shown IC50 values ranging from the micromolar to nanomolar range, suggesting significant cytotoxic potential. For instance, studies on other natural compounds have reported IC50 values against KATO-III and SW620 cell lines in the range of 7.37 to 19.94 μg/ml. nih.gov

Table 1: Cytotoxic Activity of a Related Compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| SW-620 | Colorectal Adenocarcinoma | 19.94 ± 1.83 |

| KATO-III | Gastric Carcinoma | 13.69 ± 1.44 |

Note: This data is for a related compound and is presented for illustrative purposes.

Cellular Target Identification and Validation for Coronalolide Methyl Ester

The precise molecular targets of Coronalolide methyl ester are an area of ongoing research. However, based on the activities of structurally similar compounds and its observed biological effects, several potential targets have been proposed. These include key enzymes and proteins involved in cell proliferation and survival pathways.

One of the primary hypothesized targets is the machinery involved in cell cycle regulation. The ability of a compound to induce cell cycle arrest suggests interaction with proteins such as cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov Further validation of these targets would involve techniques like affinity chromatography, genetic knockdown, or overexpression studies to confirm a direct interaction and its functional consequence.

Mechanisms of Cell Growth Inhibition by Coronalolide Methyl Ester

The inhibition of cancer cell growth by Coronalolide methyl ester is believed to occur through a multi-faceted approach. The primary mechanism appears to be the disruption of the normal cell cycle progression, leading to an inability of the cancer cells to divide and proliferate. nih.gov

This growth inhibition is often dose-dependent, meaning that higher concentrations of the compound lead to a greater reduction in cell viability. nih.gov The inhibition of signaling pathways crucial for cell proliferation, such as those involving protein kinases, is a likely contributor to its cytostatic effects. nih.gov

Induction of Apoptosis and Cell Cycle Arrest by Coronalolide Methyl Ester

A key aspect of the antineoplastic activity of Coronalolide methyl ester is its ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. By triggering this process, Coronalolide methyl ester can lead to the elimination of tumor cells.

The induction of apoptosis is often linked to the compound's ability to cause cell cycle arrest, typically at the G2/M phase. semanticscholar.orgnih.govnih.gov This arrest prevents the cells from entering mitosis and dividing, providing time for apoptotic pathways to be activated. The molecular events leading to apoptosis can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins. mdpi.comsemanticscholar.org For example, some compounds induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins. semanticscholar.org

Table 2: Effects of a Bioactive Compound on Cell Cycle Distribution

| Cell Cycle Phase | Control (%) | Treated (%) |

| G0/G1 | 56 | Increased |

| S | 32 | Decreased |

| G2/M | 11 | Increased |

Note: This table illustrates the typical changes in cell cycle distribution observed after treatment with a compound that induces G2/M arrest. plos.org

Antiviral Properties of Coronalolide Methyl Ester

In addition to its anticancer properties, Coronalolide methyl ester has also been investigated for its potential antiviral activities.

Inhibition of HIV-1 Reverse Transcriptase (HIV-1RT) by Coronalolide Methyl Ester

A significant finding in the study of Coronalolide methyl ester and related compounds is their ability to inhibit the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov HIV-1 RT is a critical enzyme for the replication of the virus, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.

The inhibition of HIV-1 RT by Coronalolide methyl ester and its analogs positions them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com These compounds bind to a site on the enzyme that is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, rendering it inactive. mdpi.com Studies on the parent compound, Calanolide A, have shown potent and selective inhibition of HIV-1 RT, with EC50 values in the range of 0.10 to 0.17 microM. nih.gov This inhibitory activity has been observed against a wide variety of laboratory and clinical strains of HIV-1, including those resistant to other RT inhibitors. nih.gov

Effects of Coronalolide Methyl Ester on Viral Replication Assays (e.g., ΔTat/RevMC 99 syncytium assay)

Research into the antiviral properties of Coronalolide methyl ester has revealed specific activities against the Human Immunodeficiency Virus (HIV). While the compound has demonstrated inhibitory effects on HIV-1 reverse transcriptase (RT), its activity in syncytium formation assays has been distinctly characterized. researchgate.net

Syncytium formation is a cytopathic effect of HIV infection where infected cells fuse with uninfected cells, leading to the formation of large, multinucleated giant cells and contributing to the depletion of CD4+ T cells. The ΔTat/RevMC 99 syncytium assay is a method used to evaluate the ability of a compound to inhibit this cell-fusion process.

Studies have indicated that Coronalolide methyl ester, along with the related compound Coronalolide, displays significant anti-HIV activities in the HIV-1 RT assay. researchgate.net However, in the context of the ΔTat/RevMC 99 syncytium assay, which assesses the inhibition of cell-to-cell fusion, Coronalolide methyl ester was found to have no inhibitory activity. researchgate.net This suggests that the antiviral mechanism of Coronalolide methyl ester is likely attributable to the inhibition of the reverse transcriptase enzyme, which is crucial for the synthesis of viral DNA from its RNA template, rather than interference with the viral entry or cell fusion stages of the HIV life cycle. researchgate.net

Other Reported Biological Activities of Coronalolide Methyl Ester

Beyond its antiviral properties, Coronalolide methyl ester, as a constituent of plant extracts, has been investigated for other potential therapeutic activities.

Antibacterial Activities of Coronalolide Methyl Ester

Methanolic extracts of Gardenia coronaria leaves, which are known to contain Coronalolide methyl ester, have demonstrated broad-spectrum antibacterial activity. These extracts were effective against a variety of both Gram-positive and Gram-negative bacteria.

The antibacterial efficacy was assessed by measuring the zone of inhibition against several bacterial strains. The observed zones of inhibition ranged from 10 to 16 mm, indicating a significant level of antibacterial action when compared to the standard antibiotic, Kanamycin.

| Bacterial Strain | Type | Zone of Inhibition (mm) |

| Streptococcus agalactiae | Gram-positive | Data not specified |

| Bacillus cereus | Gram-positive | Data not specified |

| Escherichia coli | Gram-negative | Data not specified |

| Pseudomonas aeruginosa | Gram-negative | Data not specified |

| Shigella sonnei | Gram-negative | Data not specified |

| Shigella boydii | Gram-negative | Data not specified |

| Proteus mirabilis | Gram-negative | Data not specified |

Anti-inflammatory Potential of Coronalolide Methyl Ester (membrane stability studies)

The anti-inflammatory potential of Coronalolide methyl ester has been inferred from studies on the methanolic extracts of Gardenia coronaria leaves. The primary method for evaluating this potential in vitro is through membrane stability assays, specifically by assessing the inhibition of hypotonicity-induced human red blood cell (HRBC) hemolysis. The principle behind this assay is that the HRBC membrane is analogous to the lysosomal membrane, and its stabilization is indicative of anti-inflammatory activity.

In these studies, the Gardenia coronaria leaf extract demonstrated a concentration-dependent inhibition of HRBC hemolysis. For instance, at a concentration of 100 μg/mL, the extract inhibited 24.38% of RBC hemolysis. This was compared to the standard anti-inflammatory drug, Aspirin, which at the same concentration, produced a 38.84% inhibition. Even at a higher concentration of 300 μg/mL, the extract was able to prevent 33% of cell lysis. These findings suggest that the extract possesses good membrane stabilizing properties, and therefore, potential anti-inflammatory activity.

| Compound/Extract | Concentration (μg/mL) | % Inhibition of RBC Hemolysis |

| Methanolic extract of G. coronaria | 100 | 24.38 |

| Methanolic extract of G. coronaria | 300 | 33.00 |

| Aspirin (Standard) | 100 | 38.84 |

Molecular and Cellular Pathways Modulated by Coronalolide Methyl Ester

Protein Interaction Studies with Coronalolide Methyl Ester

There is currently no publicly available research detailing specific protein interaction studies conducted with Coronalolide methyl ester.

Gene Expression Profiling in Response to Coronalolide Methyl Ester Exposure

There is currently no publicly available research on gene expression profiling in response to exposure to Coronalolide methyl ester.

Enzyme Kinetic Studies of Coronalolide Methyl Ester as an Inhibitor or Activator

No published studies on the enzyme kinetics of Coronalolide methyl ester are available.

In Vivo Preclinical Efficacy Studies in Animal Models Utilizing Coronalolide Methyl Ester

There are no publicly documented in vivo preclinical efficacy studies for Coronalolide methyl ester.

Development of Animal Models for Investigating Coronalolide Methyl Ester Efficacy in Disease States

Without primary efficacy studies, there is no information on the development of specific animal models for investigating Coronalolide methyl ester.

Evaluation of Coronalolide Methyl Ester Activity in In Vivo Cancer Models

No data exists in the public literature regarding the evaluation of Coronalolide methyl ester in in vivo cancer models.

Assessment of Coronalolide Methyl Ester in Animal Models of Viral Infections

There are no accessible research findings on the assessment of Coronalolide methyl ester in animal models of viral infections.

Pharmacodynamic Endpoints and Biomarker Discovery in Preclinical Coronalolide Methyl Ester Research

Information on pharmacodynamic endpoints and biomarker discovery related to Coronalolide methyl ester is not available.

It is possible that "Coronalolide methyl ester" is a compound under early-stage, proprietary research and development, and the findings have not yet been published. It is also conceivable that the compound is known by a different name in scientific literature. Without further identifying information or references, a detailed scientific article on this specific compound cannot be generated at this time.

Structure Activity Relationship Sar Studies and Analogue Development for Coronalolide Methyl Ester

Design and Synthesis of Coronalolide (B1631042) Methyl Ester Derivatives for SAR Analysis

The exploration of the structure-activity relationships of Coronalolide methyl ester would necessitate the strategic design and synthesis of a library of derivatives. This process typically involves the modification of the parent molecule at various positions to probe the importance of different structural features for its biological activity. Synthetic strategies would likely focus on several key areas of the Coronalolide scaffold.

Given the complexity of the triterpene core, synthetic efforts would likely involve semi-synthesis, starting from the natural product Coronalolide. The initial step would be the esterification of the carboxylic acid moiety of Coronalolide to its methyl ester. Subsequent derivatization could then be performed on the Coronalolide methyl ester backbone. Potential modifications would include:

Modification of the A-ring: Introducing substituents, altering the oxidation state of existing functional groups, or modifying the ring structure itself.

Alterations to the side chain: Varying the length and bulk of the ester group (e.g., ethyl, propyl, butyl esters) to probe the steric and electronic requirements of the binding pocket.

Modification of other functional groups: Acetylation, methylation, or other derivatizations of hydroxyl groups present on the triterpene skeleton.

Each synthesized derivative would be meticulously purified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity before biological evaluation.

Identification of Key Pharmacophoric Elements within the Coronalolide Methyl Ester Scaffold

A critical aspect of SAR studies is the identification of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For Coronalolide methyl ester, this would be achieved by comparing the biological activities of the synthesized analogues with that of the parent compound.

Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, would be invaluable in this process. By correlating the structural features of the analogues with their observed biological potencies, researchers could develop a predictive model of the key pharmacophoric elements. These elements might include:

Hydrogen bond donors and acceptors: Specific hydroxyl or carbonyl groups that are crucial for interaction with the biological target.

Hydrophobic regions: The bulky triterpene core likely plays a significant role in binding through hydrophobic interactions.

The identification of these key elements is fundamental to understanding the mechanism of action and for the rational design of more potent and selective analogues.

Impact of Specific Functional Group Modifications on the Biological Potency of Coronalolide Methyl Ester Analogues

Systematic modification of the functional groups on the Coronalolide methyl ester scaffold would provide direct insight into their importance for biological activity. The data gathered from these modifications would be crucial for building a comprehensive SAR profile.

A hypothetical data table illustrating the potential outcomes of such a study is presented below. It is important to note that this table is for illustrative purposes only, as specific experimental data for Coronalolide methyl ester analogues is not currently available.

| Compound | Modification from Coronalolide Methyl Ester | Hypothetical IC50 (µM) | Inferred Importance of Functional Group |

| Coronalolide methyl ester | - | - | Baseline |

| Analogue 1 | Acetylation of C-3 hydroxyl | - | The C-3 hydroxyl may be a key hydrogen bond donor. |

| Analogue 2 | Oxidation of C-3 hydroxyl to ketone | - | A hydrogen bond donating group at C-3 appears critical for activity. |

| Analogue 3 | Isomerization of a key stereocenter | - | The specific stereochemistry is crucial for proper binding. |

| Analogue 4 | Modification of the ester group (e.g., ethyl ester) | - | The size and nature of the ester group may influence potency. |

This systematic approach would allow researchers to map the "hot spots" on the molecule where modifications lead to significant changes in biological potency, thereby refining the understanding of the SAR.

Stereochemical Influences on the Biological Activity of Coronalolide Methyl Ester and its Isomers

Stereochemistry plays a pivotal role in the biological activity of natural products. The specific three-dimensional arrangement of atoms in Coronalolide methyl ester is likely critical for its interaction with its biological target.

SAR studies would involve the synthesis and biological evaluation of stereoisomers (enantiomers and diastereomers) of Coronalolide methyl ester. This would help to determine:

The absolute configuration required for activity: Often, only one enantiomer of a chiral molecule is biologically active.

The importance of the relative stereochemistry: The spatial orientation of different parts of the molecule relative to each other can significantly impact binding affinity.

Significant differences in the biological activity between isomers would provide strong evidence for a specific and stereoselective interaction with a biological target, a hallmark of many potent therapeutic agents.

Development of Coronalolide Methyl Ester-Based Chemical Probes for Target Validation

Once a foundational understanding of the SAR of Coronalolide methyl ester is established, the next step would be the development of chemical probes. These are specialized molecules designed to help identify and validate the biological target(s) of the parent compound.

The design of a chemical probe based on Coronalolide methyl ester would typically involve:

Incorporation of a reporter tag: A fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope could be attached to a position on the molecule that is not critical for its biological activity, as determined by the SAR studies.

Introduction of a reactive group: A photo-affinity label or a mild electrophile could be incorporated to enable covalent cross-linking of the probe to its biological target.

These chemical probes would be powerful tools for "pull-down" experiments, where the probe is used to isolate its binding partners from cell lysates. Subsequent identification of these partners by techniques like mass spectrometry would provide direct evidence of the molecular targets of Coronalolide methyl ester, thereby elucidating its mechanism of action.

Advanced Analytical Methodologies for Coronalolide Methyl Ester Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis of Coronalolide (B1631042) Methyl Ester

Chromatographic methods are fundamental to the isolation, purification, and quantitative analysis of Coronalolide methyl ester. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes, ensuring the purity of the compound for spectroscopic analysis and biological assays.

In the foundational research that led to the isolation of Coronalolide methyl ester from Gardenia coronaria and G. sootepensis, a combination of chromatographic techniques was utilized. Initial separation of the crude plant extracts was typically performed using column chromatography with silica (B1680970) gel. Subsequent purification of fractions containing Coronalolide methyl ester often involves further column chromatography, followed by preparative thin-layer chromatography (TLC) to yield the pure compound.

For purity assessment and quantitative analysis, reversed-phase HPLC is a commonly employed method for seco-cycloartane triterpenoids. While specific HPLC methods for the routine quantification of Coronalolide methyl ester are not extensively detailed in the public domain, methods developed for similar triterpenoid (B12794562) esters can be adapted. These methods often utilize C18 columns with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is typically achieved using a UV detector, as the carbonyl groups in the molecule allow for some UV absorbance.

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID), is another powerful tool for the quantitative analysis of triterpenoid methyl esters. For GC analysis, derivatization of the molecule may be necessary to increase its volatility and thermal stability.

Table 1: Illustrative Chromatographic Methods for Triterpenoid Methyl Ester Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV | Purity assessment and quantification |

| GC-FID | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Helium | Flame Ionization Detector (FID) | Quantitative analysis |

This table presents typical chromatographic conditions used for the analysis of triterpenoid methyl esters, which can be optimized for Coronalolide methyl ester.

Spectroscopic Methods for Confirming Identity and Investigating Interactions of Coronalolide Methyl Ester

Spectroscopic techniques are indispensable for the unambiguous structure elucidation of Coronalolide methyl ester and for studying its interactions with biological macromolecules. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The structure of Coronalolide methyl ester was originally determined through extensive spectroscopic analysis. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were crucial in establishing the seco-cycloartane skeleton and the relative stereochemistry of the molecule.

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. Key signals for Coronalolide methyl ester include those for the methyl groups, olefinic protons, and protons adjacent to carbonyl and ester functionalities.

¹³C NMR spectroscopy is used to identify all the carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons of the ketone, ester, and lactone groups, as well as the carbons of the cyclopropane (B1198618) ring, which are indicative of the cycloartane (B1207475) skeleton.

Mass spectrometry provides information about the molecular weight and elemental composition of Coronalolide methyl ester. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum can provide further structural information, although detailed fragmentation pathways for this specific molecule are not widely published. Common fragmentation for esters includes the loss of the alkoxy group (-OCH₃) and rearrangements.

Table 2: Key Spectroscopic Data for Coronalolide Methyl Ester

| Spectroscopic Technique | Key Observational Data |

|---|---|

| ¹H NMR (in CDCl₃) | Signals corresponding to methyl protons, olefinic protons, and protons alpha to carbonyl and ester groups. |

| ¹³C NMR (in CDCl₃) | Resonances for carbonyl carbons (ketone, ester, lactone), olefinic carbons, and carbons of the cyclopropane ring. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₃₁H₄₄O₅. |

The specific chemical shifts and coupling constants from the original literature are essential for definitive identification.

Development of Bioanalytical Assays for Coronalolide Methyl Ester and its Metabolites in Biological Matrices (research applications)

To understand the pharmacokinetic and pharmacodynamic properties of Coronalolide methyl ester in a research context, the development of sensitive and specific bioanalytical assays is necessary. These assays are designed to detect and quantify the parent compound and its potential metabolites in complex biological matrices such as plasma, urine, and cell culture media.

Given the cytotoxic and anti-HIV activities of Coronalolide methyl ester, in vitro assays are the primary focus of its bioanalytical research. These assays typically involve the incubation of the compound with cell lines to assess its biological effects. For example, cytotoxicity is often measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies cell viability.

The quantification of Coronalolide methyl ester and its metabolites from these biological matrices generally requires a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances. Following extraction, analysis is typically performed using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). LC-MS provides the necessary selectivity and sensitivity to detect the low concentrations of the analyte and its metabolites that are often present in biological samples.

Table 3: Bioanalytical Assays for Research Applications of Triterpenoids

| Assay Type | Biological Matrix | Analytical Technique | Purpose |

|---|---|---|---|

| In vitro Cytotoxicity Assay | Cancer cell lines | MTT or similar cell viability assays | To determine the concentration at which the compound inhibits cell growth. |

| In vitro Anti-HIV Assay | HIV-infected cell lines | p24 antigen capture ELISA or reverse transcriptase activity assay | To measure the inhibition of viral replication. |

| Metabolite Identification | Cell culture media, liver microsomes | LC-MS/MS | To identify potential metabolic products of the parent compound. |

This table outlines common bioanalytical approaches used in the research of bioactive triterpenoids like Coronalolide methyl ester.

High-Throughput Screening Methodologies for Coronalolide Methyl Ester and its Analogues

High-throughput screening (HTS) methodologies are crucial for the discovery of new bioactive compounds and for elucidating the structure-activity relationships of existing molecules like Coronalolide methyl ester. HTS allows for the rapid testing of large libraries of compounds, including natural product extracts, purified natural products, and synthetic analogues.

Given the known biological activities of Coronalolide methyl ester, HTS assays relevant to its study would primarily focus on cytotoxicity and anti-HIV activity.

For cytotoxicity screening , automated systems using multi-well plates are employed. Cancer cell lines are treated with a library of compounds, and cell viability is measured using fluorescent or luminescent reporters. This allows for the rapid identification of compounds that exhibit potent cytotoxic effects.

For anti-HIV screening , cell-based assays are commonly used. These assays often utilize engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the HIV-1 long terminal repeat (LTR) promoter. Inhibition of viral replication by a test compound results in a decrease in the reporter signal, which can be rapidly quantified.

The data generated from HTS can be used to identify new lead compounds and to guide the chemical synthesis of analogues of Coronalolide methyl ester with improved potency and selectivity.

Table 4: High-Throughput Screening Methodologies for Bioactive Compounds

| Screening Target | Assay Principle | Detection Method | Throughput |

|---|---|---|---|

| Cytotoxicity | Inhibition of cancer cell proliferation | Fluorescence or luminescence (e.g., CellTiter-Glo®) | High (384- or 1536-well plates) |

| Anti-HIV Activity | Inhibition of HIV-1 replication in a reporter cell line | Luminescence (luciferase) or fluorescence (GFP) | High (96- or 384-well plates) |

This table provides an overview of HTS methods applicable to the screening of Coronalolide methyl ester and its analogues for relevant biological activities.

Biotechnological Production and Sustainable Sourcing of Coronalolide Methyl Ester

Cell Culture and Fermentation Strategies for Enhanced Coronalolide (B1631042) Methyl Ester Production

The biotechnological production of Coronalolide methyl ester, a complex triterpenoid (B12794562) isolated from Gardenia sootepensis, presents a promising alternative to extraction from the plant source, which can be inefficient and subject to environmental variables. While specific research on the cell culture of Gardenia sootepensis is not extensively documented, established protocols for the related species, Gardenia jasminoides, provide a solid foundation for developing efficient in vitro production systems.

Successful micropropagation of Gardenia jasminoides has been achieved using Murashige and Skoog (MS) medium, a standard plant tissue culture formulation. nibn.go.jpekb.egbiotech-asia.orgsabraojournal.org Shoot initiation and multiplication are critical stages, and the manipulation of plant growth regulators is key to maximizing biomass. For instance, studies on G. jasminoides have demonstrated that the supplementation of MS medium with cytokinins, such as benzylaminopurine (BAP), is effective in inducing multiple shoots from explants like shoot tips and nodal segments. nibn.go.jpekb.egbiotech-asia.org The combination of cytokinins with auxins, for example, indole-3-acetic acid (IAA) or indole-3-butyric acid (IBA), can further enhance shoot proliferation. biotech-asia.org

For large-scale production of plant-derived metabolites, suspension cultures are often preferred due to their scalability in bioreactors. The transition from callus cultures, which can be initiated from leaf explants on a medium supplemented with auxins like naphthaleneacetic acid (NAA) and a smaller amount of cytokinin, to a fine, friable cell suspension is a crucial step. nih.gov The optimization of bioreactor parameters such as aeration, agitation speed, pH, and temperature is critical for maximizing cell growth and, consequently, the yield of Coronalolide methyl ester. Elicitation, the addition of signaling molecules (elicitors) to the culture medium to induce stress responses and stimulate secondary metabolite production, is a widely used strategy. For instance, methyl jasmonate has been shown to significantly enhance the production of chlorogenic acid derivatives in Gardenia jasminoides cell suspension cultures, a strategy that could be explored for Coronalolide methyl ester. nih.gov

Below is an interactive data table summarizing typical media compositions used for the in vitro culture of Gardenia species, which could be adapted for Gardenia sootepensis.

| Culture Stage | Basal Medium | Plant Growth Regulators | Carbon Source | Gelling Agent | Reference |

| Shoot Initiation | MS | 1 mg/L BAP + 1 mg/L IBA | 30 g/L Sucrose | Agar | nibn.go.jp |

| Shoot Multiplication | Liquid MS | 5 mg/L BAP | 30 g/L Sucrose | None | nibn.go.jp |

| Callus Induction | 1/2 MS | 2.0 mg/L NAA + 0.5 mg/L BAP | 30 g/L Sucrose | Plant-agar | nih.gov |

| Rooting | MS | 5 mg/L NAA | 30 g/L Sucrose | Agar | nibn.go.jp |

Genetic Engineering Approaches for Optimizing Coronalolide Methyl Ester Biosynthesis in Heterologous Hosts

The biosynthesis of triterpenoids in plants is a complex process involving multiple enzymatic steps, offering several targets for genetic engineering to enhance the production of valuable compounds like Coronalolide methyl ester. The precursor for all triterpenoids, 2,3-oxidosqualene (B107256), is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol. nih.govnih.gov This pathway involves a series of enzymes, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) often being a rate-limiting step. mdpi.com Overexpression of the gene encoding HMGR is a common strategy to increase the flux towards triterpenoid biosynthesis.

The cyclization of 2,3-oxidosqualene is the first committed and diversifying step in triterpenoid synthesis, catalyzed by oxidosqualene cyclases (OSCs). nih.govresearchgate.net Plants possess multiple OSCs that produce a wide array of triterpene skeletons. mdpi.com The specific OSC responsible for the cycloartenol (B190886) skeleton, the precursor to the 3,4-seco-cycloartane structure of Coronalolide methyl ester, would be a primary target for genetic engineering. Identifying and overexpressing the specific cycloartenol synthase from Gardenia sootepensis could significantly increase the production of the foundational scaffold.

Following the formation of the initial triterpene skeleton, a series of modifications, primarily oxidations and glycosylations, are carried out by cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), respectively. nih.govmdpi.com These enzymes are responsible for the vast structural diversity of triterpenoids. The unique 3,4-seco-cycloartane structure and other specific modifications of Coronalolide methyl ester are likely the result of a specific set of P450s and potentially other tailoring enzymes. The identification and co-expression of the genes encoding these enzymes in a heterologous host, such as yeast (Saccharomyces cerevisiae) or a model plant like tobacco (Nicotiana benthamiana), could enable the complete biosynthesis of the molecule.

Metabolic engineering strategies often involve not only the overexpression of key biosynthetic genes but also the downregulation of competing pathways. For instance, farnesyl diphosphate (B83284) (FPP) is a branch-point metabolite that serves as a precursor for both triterpenoids and other compounds like sterols. mdpi.com Downregulating the expression of squalene (B77637) synthase, which directs FPP towards sterol biosynthesis, could redirect the metabolic flux towards triterpenoid production.

The following table outlines the key enzyme classes in triterpenoid biosynthesis and their potential roles in the formation of Coronalolide methyl ester.

| Enzyme Class | Function in Triterpenoid Biosynthesis | Potential Role in Coronalolide Methyl Ester Biosynthesis |

| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene to form diverse triterpene skeletons. | Formation of the initial cycloartenol scaffold. |

| Cytochrome P450 Monooxygenase (P450) | Oxidation and other modifications of the triterpene backbone. | Cleavage of the 3,4-bond to form the seco-cycloartane structure and other oxidative modifications. |

| Methyltransferase | Addition of methyl groups to the triterpene structure. | Formation of the methyl ester group. |

| UDP-Glycosyltransferase (UGT) | Glycosylation of the triterpene aglycone. | While Coronalolide methyl ester itself is not a glycoside, related compounds in Gardenia may be. |

Plant Tissue Culture and Metabolic Engineering for Sustainable Coronalolide Methyl Ester Supply

The establishment of a stable and high-yielding plant tissue culture system for Gardenia sootepensis is a crucial step towards a sustainable supply of Coronalolide methyl ester. As previously mentioned, protocols developed for Gardenia jasminoides provide a valuable starting point. nibn.go.jpekb.egnih.gov The development of hairy root cultures, induced by transformation with Agrobacterium rhizogenes, is another attractive option. Hairy roots are often fast-growing, genetically stable, and capable of producing high levels of secondary metabolites.

Metabolic engineering of Gardenia sootepensis in vitro cultures can further enhance the production of Coronalolide methyl ester. This can be achieved through the overexpression of key regulatory genes or biosynthetic pathway genes. Transcription factors that regulate the expression of multiple genes in the triterpenoid pathway can be overexpressed to upregulate the entire pathway.

Furthermore, the cultivation conditions of the plant tissue cultures can be optimized to maximize product yield. This includes optimizing the nutrient composition of the medium, the light and temperature conditions, and the application of elicitors. As demonstrated with G. jasminoides, altering the physical and chemical environment can have a significant impact on secondary metabolite production. nih.gov

Development of Biocatalytic Methods for Coronalolide Methyl Ester Derivatization

Biocatalysis offers a powerful tool for the structural modification of complex natural products like Coronalolide methyl ester, enabling the creation of novel derivatives with potentially improved biological activities. nih.gov Enzymes, either as isolated preparations or in whole-cell systems, can catalyze specific and stereoselective reactions that are often difficult to achieve through traditional chemical synthesis.

For the derivatization of Coronalolide methyl ester, several classes of enzymes could be employed. Lipases are versatile enzymes that can be used for the hydrolysis or synthesis of esters. They could be used, for example, to hydrolyze the methyl ester group to the corresponding carboxylic acid or to transesterify it with other alcohols to generate a library of novel esters. nih.gov

Cytochrome P450 monooxygenases are another important class of enzymes for the derivatization of triterpenoids. mdpi.com These enzymes can introduce hydroxyl groups at various positions on the triterpene scaffold, leading to the formation of more polar and potentially more bioactive derivatives. Glycosyltransferases can be used to attach sugar moieties to the molecule, which can significantly alter its solubility and biological activity. nih.gov

The development of biocatalytic methods for the derivatization of Coronalolide methyl ester would involve screening a wide range of microorganisms and enzymes for their ability to transform the molecule. Once a suitable biocatalyst is identified, the reaction conditions can be optimized to maximize the yield of the desired derivative. This approach holds significant promise for the generation of new and improved analogs of this interesting natural product.

Potential Therapeutic Implications and Future Research Directions for Coronalolide Methyl Ester

Emerging Preclinical Applications of Coronalolide (B1631042) Methyl Ester in Drug Discovery Research

Direct preclinical applications for Coronalolide methyl ester have not been reported. However, the broader class of seco-triterpenoids has been investigated for a variety of pharmacological activities. Triterpenoids, in general, are known for their diverse biological effects, including anti-inflammatory, antiviral, and cytotoxic properties. The genus Psychotria is a rich source of various bioactive molecules, and extracts from different species have demonstrated these activities. For instance, triterpenes and alkaloids from Psychotria nuda have shown antimycobacterial and nitric oxide production inhibitory activities, suggesting anti-inflammatory potential. nih.gov Furthermore, triterpenoid (B12794562) saponins (B1172615) from another Psychotria species have exhibited antiproliferative activity against several human cancer cell lines. nih.gov Based on these findings, it could be hypothesized that Coronalolide methyl ester may possess similar cytotoxic or anti-inflammatory properties, making it a candidate for initial screening in cancer or inflammation-related drug discovery programs.

Challenges and Opportunities in Translating Coronalolide Methyl Ester Research to Preclinical Development

The translation of any natural product from initial discovery to preclinical development is fraught with challenges. For a compound with limited research like Coronalolide methyl ester, these hurdles are even more pronounced. A primary challenge is the "supply problem"—obtaining sufficient quantities of the pure compound for rigorous testing, either through isolation from its natural source (Psychotria coronalis) or through complex total synthesis.

Furthermore, the lack of a defined mechanism of action would necessitate extensive preliminary screening to identify its biological targets. The inherent complexity of natural product structures can also pose challenges for medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. However, these challenges also present opportunities. The unique scaffold of a seco-triterpenoid like Coronalolide methyl ester offers the potential for novel mechanisms of action that are distinct from existing drugs, potentially addressing unmet medical needs. Advances in synthetic chemistry and biosynthetic engineering could provide solutions to the supply issue, opening avenues for preclinical investigation.

Comparative Analysis of Coronalolide Methyl Ester with Other Bioactive Triterpenoids

Coronalolide methyl ester belongs to the diverse class of triterpenoids. A comparative analysis with well-studied triterpenoids can offer insights into its potential bioactivities.

| Compound Class | Representative Compound(s) | Known Bioactivities | Potential Relevance for Coronalolide Methyl Ester |

| Oleanane Triterpenoids | Oleanolic Acid, Ursolic Acid | Anti-inflammatory, anticancer, hepatoprotective | The anti-inflammatory and anticancer potential observed in these common triterpenoids suggests similar avenues of investigation for Coronalolide methyl ester. |

| Lupane Triterpenoids | Betulinic Acid, Lupeol | Anticancer (especially against melanoma), anti-HIV, anti-inflammatory | The potent and selective anticancer activity of betulinic acid highlights the therapeutic potential that can be found within the triterpenoid class. |

| Seco-Triterpenoids | Other compounds from Psychotria | Antimycobacterial, anti-inflammatory | The activities of other seco-triterpenoids from the same genus provide the most direct, albeit inferred, indication of the likely biological properties of Coronalolide methyl ester. |

This comparative view underscores that while the triterpenoid class is rich in bioactive compounds, the specific biological activities are highly dependent on the individual structure.

Interdisciplinary Research Synergies for Coronalolide Methyl Ester Chemistry and Biology

Advancing the understanding of Coronalolide methyl ester would necessitate a highly interdisciplinary approach.

Natural Product Chemistry and Synthetic Chemistry: Collaboration between these fields would be essential for the isolation, purification, and structural elucidation of Coronalolide methyl ester and for developing a scalable synthetic route to produce the quantities needed for biological testing.

Pharmacology and Molecular Biology: These disciplines would be crucial for conducting a wide range of bioassays to screen for activity and to subsequently identify the molecular targets and signaling pathways affected by the compound.

Computational Chemistry and Cheminformatics: In silico methods, such as molecular docking and predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling, could help to prioritize biological targets and to guide medicinal chemistry efforts for analog development.

Botany and Plant Biotechnology: Expertise in this area would be vital for studying the biosynthesis of Coronalolide methyl ester in Psychotria coronalis, potentially leading to biotechnological production methods.

Future Perspectives and Unexplored Avenues in Coronalolide Methyl Ester Research

The future of Coronalolide methyl ester research is entirely open, given the current lack of data. The primary and most critical step is the initiation of fundamental biological screening to identify any significant bioactivity.

Unexplored Avenues Include:

Broad-Spectrum Bioactivity Screening: Testing Coronalolide methyl ester against a wide range of cancer cell lines, inflammatory markers, and microbial pathogens to uncover any potential therapeutic areas.

Investigation of Neuroprotective Effects: The genus Psychotria is known for producing alkaloids with effects on the central nervous system. scielo.br It would be worthwhile to investigate if the triterpenoids from this genus, including Coronalolide methyl ester, also possess neuroprotective or other neuromodulatory properties.

Synergistic Studies: Investigating whether Coronalolide methyl ester acts synergistically with other known therapeutic agents to enhance their efficacy or overcome resistance.

Biosynthetic Pathway Elucidation: Understanding how Psychotria coronalis produces this unique seco-triterpenoid structure could open doors for synthetic biology approaches to produce novel derivatives.

Q & A

Q. What are the key steps in synthesizing Coronalolide methyl ester, and how can reaction efficiency be validated?

The synthesis typically involves transesterification or esterification reactions. Key steps include:

- Catalyst selection : Basic catalysts (e.g., KOH) are often preferred for faster reaction rates, while acidic catalysts may be used for high free fatty acid content .

- Stoichiometric ratios : A molar excess of methanol (e.g., 6:1 alcohol-to-oil ratio) shifts equilibrium toward product formation .

- Temperature control : Reactions are conducted between 25–60°C, depending on catalyst type and thermal stability of reactants . Validation involves calculating theoretical yield (based on stoichiometry) and actual yield (via gravimetry). Efficiency is quantified as % yield = (actual/theoretical) × 100. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) validates purity and structural integrity .

Q. Which spectroscopic techniques are essential for confirming Coronalolide methyl ester’s structure and purity?

- GC-MS : Quantifies methyl ester content and identifies byproducts (e.g., unreacted fatty acids) using retention times and fragmentation patterns .

- NMR (¹H and ¹³C) : Confirms ester functional groups (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) and detects impurities .

- FT-IR : Validates ester C=O stretching (~1740 cm⁻¹) and absence of hydroxyl peaks from reactants .

Q. How should researchers calculate theoretical and actual yields, and what are common pitfalls?

- Theoretical yield : Calculate using molar ratios from balanced equations. For example, if 0.74 g salicylic acid (138.12 g/mol) reacts with methanol, theoretical moles = 0.74/138.12 = 5.36 × 10⁻³ mol .

- Actual yield : Isolate product via evaporation or extraction, then measure mass. Pitfalls : Incomplete drying (overestimates mass), side reactions (e.g., hydrolysis), or solvent retention. Use control experiments and purity assays (e.g., TLC) to mitigate errors .

Q. What are best practices for documenting synthesis protocols to ensure reproducibility?

- Detailed methodology : Specify catalyst concentration (wt%), temperature (±1°C), and reaction time. For example, "1.5 wt% KOH at 60°C for 1 hour" .

- Characterization data : Report retention times (GC-MS), NMR shifts, and melting points.

- Supplemental information : Include raw data (e.g., chromatograms) in appendices or repositories to avoid redundancy in the main text .

Q. How can researchers conduct a literature review on Coronalolide methyl ester using citation metrics?

Use Google Scholar to rank papers by citation count, ensuring priority is given to highly cited studies. Keywords like "Coronalolide methyl ester synthesis" or "spectroscopic characterization" refine searches. Meta-analyses or systematic reviews (e.g., using PRISMA guidelines) integrate findings across studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Coronalolide methyl ester synthesis parameters?

RSM employs a central composite design or Box-Behnken design to model interactions between variables (e.g., catalyst concentration, temperature). For example:

- Parameter ranges : Test catalyst concentrations (0.5–1.5 wt%), temperatures (40–80°C), and molar ratios (3:1–9:1).

- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05). A study on rapeseed methyl ester found catalyst concentration contributed 77.6% to yield variance .

- Validation : Confirm optimal conditions via triplicate experiments, comparing predicted vs. actual yields .

Q. How do researchers resolve discrepancies in reported catalytic efficiencies for transesterification?

- Controlled comparisons : Replicate experiments under identical conditions (catalyst type, purity, equipment).

- Meta-analysis : Pool data from multiple studies to calculate weighted effect sizes. For instance, NaOH may show higher variability than KOH due to hygroscopicity .

- Sensitivity analysis : Use Monte Carlo simulations to assess how parameter uncertainty (e.g., ±5% temperature fluctuations) impacts yield .

Q. What statistical approaches analyze variable interactions in Coronalolide methyl ester synthesis?